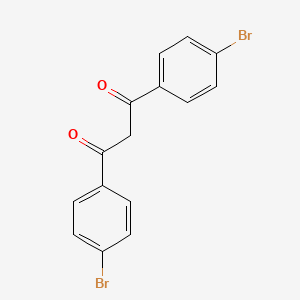
1,3-Bis(4-bromophenyl)propane-1,3-dione
Overview
Description
1,3-Bis(4-bromophenyl)propane-1,3-dione is an organic compound with the molecular formula C15H10Br2O2. It is a chiral molecule known for its fluorescent properties and is often used in scientific research for the detection of metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-bromophenyl)propane-1,3-dione can be synthesized through a Pd-catalyzed Sonogashira-coupling reaction. This involves the polymerization of 1,4-dioctyloxy-2,5-diethynylbenzene with this compound . The reaction typically requires the presence of a palladium catalyst and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
. The production process likely involves similar synthetic routes as those used in laboratory settings, scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-bromophenyl)propane-1,3-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: As mentioned, it can undergo Pd-catalyzed coupling reactions to form polymers.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with 1,4-dioctyloxy-2,5-diethynylbenzene yield conjugated polymers with fluorescent properties .
Scientific Research Applications
1,3-Bis(4-bromophenyl)propane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 1,3-bis(4-bromophenyl)propane-1,3-dione exerts its effects involves its ability to interact with metal ions. The compound’s fluorescent properties change upon binding with metal ions such as copper (II) and iron (III), making it useful for detecting these ions in various environments . The molecular targets include the metal ions themselves, and the pathways involve changes in fluorescence intensity and wavelength.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-chlorophenyl)propane-1,3-dione: Similar structure but with chlorine atoms instead of bromine.
1-(4-Bromophenyl)-3-(4-chlorophenyl)propane-1,3-dione: Contains both bromine and chlorine atoms.
Uniqueness
1,3-Bis(4-bromophenyl)propane-1,3-dione is unique due to its specific fluorescent properties and high sensitivity for detecting metal ions . This makes it particularly valuable in scientific research for developing sensors and studying metal ion interactions.
Properties
IUPAC Name |
1,3-bis(4-bromophenyl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVMFCOUXZBNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186827 | |
| Record name | 1,3-Propanedione, 1,3-bis(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33170-68-2 | |
| Record name | 1,3-Propanedione, 1,3-bis(4-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033170682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanedione, 1,3-bis(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
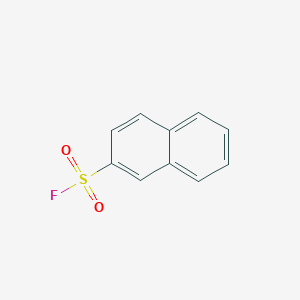
![Pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-phenyl-](/img/structure/B3051271.png)
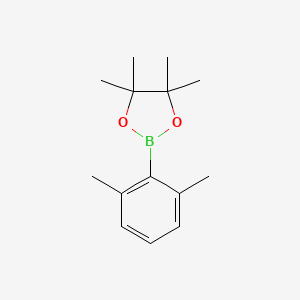

![3-Oxa-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B3051274.png)
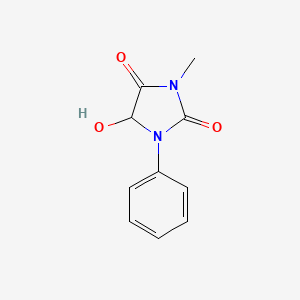
![Benzene, [(1-methylethoxy)ethynyl]-](/img/structure/B3051278.png)
![5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3051283.png)
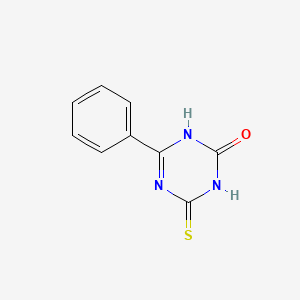
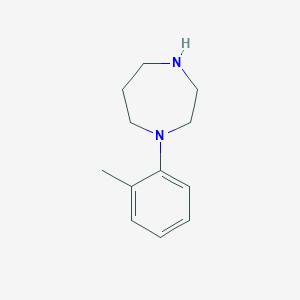
![Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3051290.png)
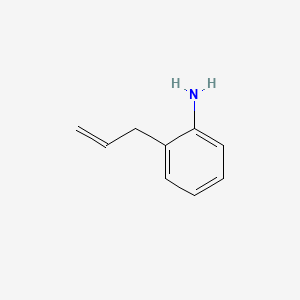
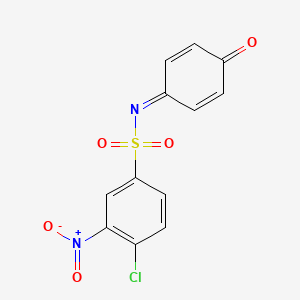
![2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde](/img/structure/B3051293.png)
